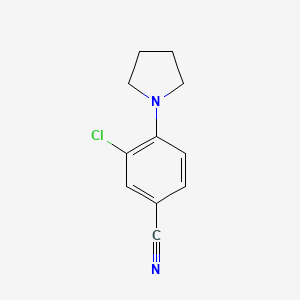

3-Chloro-4-(pyrrolidin-1-yl)benzonitrile

Description

While specific research on 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile is not extensively documented in publicly available literature, an analysis of its structural components provides a strong basis for its relevance in chemical and pharmaceutical research. The molecule's architecture, featuring a chlorinated benzonitrile (B105546) core linked to a pyrrolidine (B122466) ring, suggests potential applications in medicinal chemistry and materials science.

The journey of benzonitrile and its derivatives in science dates back to the 19th century, with their initial discovery rooted in the burgeoning field of organic chemistry. ucdavis.edu Over the decades, the benzonitrile scaffold has emerged as a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. nih.gov The nitrile group, with its unique electronic properties and ability to act as a hydrogen bond acceptor, contributes significantly to the binding of molecules to biological targets. nih.gov The historical development of synthetic methodologies has enabled the facile introduction of the nitrile group onto aromatic rings, leading to the exploration of a vast chemical space and the discovery of numerous compounds with therapeutic potential.

The benzonitrile moiety is a key pharmacophore in a variety of therapeutic agents, including those with anticancer, antimicrobial, and antihypertensive properties. nih.gov Its rigid planar structure provides a scaffold for the precise spatial arrangement of other functional groups, influencing the molecule's interaction with enzymes and receptors.

Similarly, the pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is ubiquitous in nature and synthetic drugs. researchgate.netnih.govfrontiersin.org Found in the amino acid proline, the pyrrolidine scaffold is present in numerous natural products and FDA-approved pharmaceuticals. nih.govfrontiersin.orgpharmablock.com Its non-planar, three-dimensional structure is advantageous in drug design, as it allows for better exploration of the binding pockets of proteins. researchgate.netnih.gov The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and imparts basicity to the molecule, which can be crucial for its pharmacokinetic profile. nih.govpharmablock.com The combination of a benzonitrile core with a pyrrolidine ring, as seen in 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, therefore presents a compelling structural motif for the development of novel bioactive compounds.

Direct and in-depth research on 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile is limited in the public domain. However, the research landscape of closely related analogues provides a strong indication of the potential areas of interest for this compound. For instance, a series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives have been investigated as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. manchester.ac.uknih.gov

This research highlights the potential of the 4-(pyrrolidinyl)benzonitrile scaffold as a valuable starting point for the design of enzyme inhibitors. The substitution pattern on both the benzonitrile and pyrrolidine rings can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The chloro-substituent at the 3-position of the benzonitrile ring in 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, for example, could influence the electronic properties of the aromatic ring and introduce specific steric interactions within a biological target.

Below is a table summarizing the physicochemical properties of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, derived from available chemical supplier data.

| Property | Value |

| CAS Number | 1260837-35-1 |

| Molecular Formula | C₁₁H₁₁ClN₂ |

| Molecular Weight | 206.67 g/mol |

| Appearance | Solid |

Further research into 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile would be necessary to fully elucidate its chemical and biological properties. However, based on the established significance of its constituent moieties and the promising activity of related compounds, it represents a molecule of interest for future investigations in medicinal chemistry and drug discovery.

The following table details the biological activity of some 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors, providing a context for the potential research applications of the title compound. nih.gov

| Compound | LSD1 Biochemical IC₅₀ (nM) |

| Derivative 1 | 57 |

| Derivative 2 | >10000 |

| Derivative 3 | 120 |

This data underscores the importance of the pyrrolidinylbenzonitrile scaffold in the design of potent enzyme inhibitors and suggests that 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile could be a valuable subject for similar studies.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABPTESCVBEBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Pyrrolidin 1 Yl Benzonitrile

Retrosynthetic Analysis of the 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. lkouniv.ac.inamazonaws.comdeanfrancispress.com For 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, the most logical disconnection is the C–N bond between the pyrrolidine (B122466) ring and the benzonitrile (B105546) core. slideshare.netscripps.edu This bond can be formed through two primary strategies:

Strategy A: Nucleophilic Aromatic Substitution (SNAr). This disconnection leads to pyrrolidine and a di-substituted benzonitrile precursor, such as 3-chloro-4-fluorobenzonitrile (B37791) or 3,4-dichlorobenzonitrile. In this forward reaction, the pyrrolidine acts as a nucleophile, displacing a halide from the aromatic ring.

Strategy B: Palladium-Catalyzed Coupling. This approach also disconnects the C–N bond, leading to pyrrolidine and a benzonitrile derivative suitable for cross-coupling, for instance, 4-bromo-2-chlorobenzonitrile (B136228). The forward synthesis would involve a palladium-catalyzed reaction like the Buchwald-Hartwig amination.

These two approaches represent the most direct and common pathways to the target molecule.

Classical Synthetic Routes to 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile

Classical synthesis relies on well-established reaction mechanisms to construct the target molecule.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The Nucleophilic Aromatic Substitution (SNAr) mechanism is a primary method for synthesizing 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile. libretexts.org This reaction is viable due to the electronic properties of the benzonitrile ring. The cyano (-CN) group is strongly electron-withdrawing, which activates the aromatic ring toward nucleophilic attack, particularly at the para position. masterorganicchemistry.comlibretexts.org

A common precursor for this reaction is 3-chloro-4-fluorobenzonitrile. The fluorine atom is an excellent leaving group for SNAr reactions, often showing higher reactivity than chlorine. masterorganicchemistry.com The reaction proceeds by the addition of pyrrolidine to the carbon bearing the fluorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing cyano group. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity and yields the final product.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), in the presence of a base like potassium carbonate (K2CO3) to neutralize the generated hydrofluoric acid. mdpi.com

| Parameter | Condition | Purpose |

| Starting Material | 3-Chloro-4-fluorobenzonitrile | Provides the benzonitrile core with an activated leaving group. |

| Nucleophile | Pyrrolidine | Forms the desired C-N bond. |

| Solvent | DMSO, DMF | Polar aprotic solvent to facilitate the reaction. |

| Base | K2CO3, DIPEA | Scavenges the acid byproduct (HF). |

| Temperature | 80-120 °C | Provides activation energy for the reaction. |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile alternative for forming the C–N bond. acs.orgyoutube.com This method is especially useful when the SNAr pathway is inefficient or when alternative starting materials are more accessible.

In this approach, a precursor such as 4-bromo-2-chlorobenzonitrile would be reacted with pyrrolidine. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. rsc.org The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired C–N bond and regenerate the catalyst. youtube.com

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands like those of the Buchwald-type (e.g., XPhos, SPhos) or bidentate ligands (e.g., BINAP) often providing the best results. acs.org

| Component | Example | Role in Reaction |

| Aryl Halide | 4-Bromo-2-chlorobenzonitrile | Electrophilic partner in the coupling reaction. |

| Amine | Pyrrolidine | Nucleophilic partner. |

| Pd Pre-catalyst | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, BINAP, P(t-Bu)3 | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOtBu, Cs2CO3 | Activates the amine and facilitates reductive elimination. |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvent. |

Multi-step Linear Syntheses

While direct C-N bond formation is often preferred, multi-step linear syntheses can also be employed. libretexts.org These routes build the molecule sequentially and can be advantageous if the precursors for direct coupling are unavailable. rsc.orgyoutube.com A plausible, though less direct, route could begin with the functionalization of a simpler benzonitrile.

For example, one could envision a synthesis starting from 2-chloro-4-nitroaniline. The synthetic sequence might involve:

Reduction of the nitro group to an amine.

Conversion of the resulting amino group into a nitrile via a Sandmeyer reaction.

Finally, formation of the pyrrolidine ring through a reaction of the remaining amino group with a suitable bis-electrophile like 1,4-dibromobutane, or via a palladium-catalyzed coupling as described previously.

Advanced and Green Chemistry Approaches in 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile Synthesis

Modern synthetic chemistry emphasizes the use of technologies that increase efficiency and reduce environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The SNAr reaction to form 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile is particularly amenable to this technology. Microwave irradiation directly heats the polar reactants and solvent, leading to a rapid and uniform increase in temperature that cannot be achieved with conventional heating methods. nih.govresearchgate.netslideshare.net

This efficient energy transfer can dramatically reduce reaction times, often from several hours to just a few minutes, while also potentially increasing product yields and purity. mdpi.com For the SNAr reaction between 3-chloro-4-fluorobenzonitrile and pyrrolidine, applying microwave irradiation can provide a significant improvement over traditional oil-bath heating. researchgate.net

The table below compares a typical SNAr reaction under conventional and microwave heating conditions.

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | 4 - 12 hours | 5 - 20 minutes |

| Temperature | 100 °C | 120 - 150 °C (achieved rapidly) |

| Yield | Moderate to Good | Often higher due to reduced side reactions |

| Energy Efficiency | Low (heats vessel and surroundings) | High (heats reaction mixture directly) |

| Process Control | Slower response to temperature changes | Precise and rapid temperature control |

This demonstrates the significant advantages of microwave-assisted synthesis as a green chemistry approach, offering substantial savings in time and energy. nih.govnih.gov

Flow Chemistry Techniques

There is no specific information available in the reviewed literature regarding the application of flow chemistry techniques for the synthesis of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile. While flow chemistry is a powerful tool for the synthesis of various organic molecules, its application to this particular compound has not been described in the searched scientific papers and patents.

Solvent-Free or Environmentally Benign Conditions

Information regarding the synthesis of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile under solvent-free or environmentally benign conditions is not available in the public domain based on the conducted search. Green chemistry approaches for this specific molecule, which would minimize or eliminate the use of hazardous solvents, have not been detailed in the accessible literature.

Optimization of Reaction Conditions and Yields for 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile

Detailed experimental studies on the optimization of reaction conditions—such as temperature, solvent, catalyst, and reaction time—to maximize the yield of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile are not described in the available literature. Consequently, data tables comparing yields under various conditions cannot be provided. The general synthetic approach involves the reaction of a precursor like 3-chloro-4-fluorobenzonitrile with pyrrolidine, but specific optimization data for this transformation is not published.

Chemical Reactivity and Derivatization of 3 Chloro 4 Pyrrolidin 1 Yl Benzonitrile

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comyoutube.com In 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, the directing effects of the substituents determine the position of incoming electrophiles. The pyrrolidino group, being a strong activating ortho-, para-director, exerts the dominant influence. The nitrile group is a meta-director, and the chloro group is an ortho-, para-director, though both are deactivating.

The position ortho to the strongly activating pyrrolidino group (C5) is the most likely site for electrophilic attack. This position is also meta to both the chloro and nitrile groups, which is electronically favorable from their perspective. The other position ortho to the pyrrolidino group (C3) is already substituted with chlorine. The position para to the pyrrolidino group is occupied by the nitrile. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are predicted to occur predominantly at the C5 position. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table is based on theoretical directing effects of the functional groups.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-5-nitro-4-(pyrrolidin-1-yl)benzonitrile |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-chloro-4-(pyrrolidin-1-yl)benzonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-3-chloro-4-(pyrrolidin-1-yl)benzonitrile |

Reactions Involving the Pyrrolidine (B122466) Moiety

The pyrrolidine ring itself can be a site of chemical transformation, although such reactions are less common than modifications to the aromatic core under typical conditions. The nitrogen atom's lone pair, responsible for activating the benzene (B151609) ring, is also nucleophilic and basic. However, its delocalization into the aromatic system reduces this reactivity. More strenuous conditions could lead to oxidation or other transformations of the saturated heterocyclic ring. The construction of functionalized pyrrolidine rings is a significant area of research, often involving cyclization reactions. acs.orgnih.gov While not a reaction of the existing moiety, this highlights the importance of the pyrrolidine scaffold in medicinal chemistry. osaka-u.ac.jp

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids and amines. nih.gov

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. weebly.comchemistrysteps.com The reaction proceeds through an amide intermediate. libretexts.org

Acid-catalyzed hydrolysis : Heating 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile with an aqueous acid (e.g., HCl, H₂SO₄) would yield 3-Chloro-4-(pyrrolidin-1-yl)benzoic acid and an ammonium (B1175870) salt. libretexts.org

Base-catalyzed hydrolysis : Refluxing with an aqueous base (e.g., NaOH) would initially produce the carboxylate salt, 3-Chloro-4-(pyrrolidin-1-yl)benzoate, and ammonia. Subsequent acidification of the reaction mixture would then yield the final carboxylic acid product. libretexts.org

Reaction Scheme: Hydrolysis of the Nitrile Group

The nitrile group can be readily reduced to a primary amine (aminomethyl group). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in a suitable ether solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. acs.org This reaction converts 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile into (3-Chloro-4-(pyrrolidin-1-yl)phenyl)methanamine. Other reducing agents, such as catalytic hydrogenation, can also be employed.

Reaction Scheme: Reduction of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions, to form five-membered heterocyclic rings. wikipedia.org For instance, reaction with an azide (B81097) (R-N₃) can lead to the formation of a tetrazole ring, while reaction with an in-situ generated azomethine ylide can yield pyrrolidine derivatives. mdpi.comnih.gov These reactions provide a powerful method for constructing more complex heterocyclic systems from the benzonitrile starting material.

Functionalization at the Chloro Position

The chlorine atom on the aromatic ring can be replaced by various nucleophiles via a nucleophilic aromatic substitution (SₙAr) mechanism. youtube.com For an SₙAr reaction to proceed readily, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.com

In 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, the nitrile group is meta to the chlorine, which provides minimal activation. Furthermore, the powerful electron-donating pyrrolidino group at the para position strongly deactivates the ring toward nucleophilic attack. Consequently, displacing the chloro group with a nucleophile would require harsh reaction conditions (high temperatures and pressures) and is generally a difficult transformation for this specific substrate. nih.govrsc.org

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the aryl chloride moiety of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid, using a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl structures. nih.gov While specific examples utilizing 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile are not prevalent in readily available literature, analogous transformations on similar substrates, such as 4-bromo-2-chlorobenzonitrile (B136228), demonstrate the feasibility of this reaction. In a patented process, a Suzuki reaction was carried out between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester and 4-bromo-2-chlorobenzonitrile. organic-chemistry.org The reaction employed bis(triphenylphosphine)palladium(II) chloride as the catalyst and sodium carbonate as the base in a THF-water solvent system. organic-chemistry.org Such conditions are generally applicable to aryl chlorides, although they are known to be less reactive than aryl bromides and may require more robust catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Analogous Aryl Halide

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of arylalkynes. The coupling of aryl chlorides like 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile is generally more challenging than that of the corresponding bromides or iodides. wikipedia.org However, advancements in catalyst design have enabled the use of aryl chlorides in Sonogashira couplings. organic-chemistry.org Effective catalyst systems often involve palladium complexes with specialized ligands, and the reaction is conducted in the presence of a base, such as an amine, which can also serve as the solvent. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would allow for the replacement of the chlorine atom in 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile with a different amino group. The reactions are typically mediated by a palladium catalyst, such as Pd(OAc)₂, in the presence of a sterically hindered phosphine ligand like X-Phos, and a strong base like KOt-Bu. beilstein-journals.org This method is highly versatile, with several generations of catalyst systems developed to accommodate a wide range of amines and aryl halides, including electron-rich and heteroaromatic chlorides. organic-chemistry.orgwikipedia.orgrsc.org

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for converting one halogen for another. The classic Finkelstein reaction involves treating an alkyl halide with an alkali metal halide in a suitable solvent. wikipedia.org For aryl halides, this transformation is more difficult. The so-called "aromatic Finkelstein reaction" can be used to substitute aromatic chlorides and bromides with iodide, but it typically requires catalysis, for instance by copper(I) iodide in combination with diamine ligands, or by nickel bromide and tri-n-butylphosphine. wikipedia.org Applying these conditions to 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile could potentially yield its iodo or bromo analogs, which are often more reactive in subsequent cross-coupling reactions. Similarly, the conversion of the chloro-substituent to a fluoro group (halex reaction) is a known industrial process, often requiring high temperatures and polar aprotic solvents.

Synthesis of Analogs and Derivatives of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile

The structural framework of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile allows for modifications at several key positions to generate a library of analogs and derivatives.

Modifications on the Benzonitrile Ring

The nitrile group is a versatile functional group that can be converted into other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed to a primary amide or further to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions by heating with an aqueous solution of an acid (e.g., HCl) or a base (e.g., NaOH). Careful control of reaction conditions can allow for the isolation of the intermediate amide.

Reduction: The nitrile group can be reduced to a primary amine (benzylamine derivative). A variety of reducing agents can accomplish this, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or photocatalytic methods. For instance, photocatalytic reduction of benzonitrile to benzylamine (B48309) has been demonstrated using palladium-loaded titanium(IV) oxide in the presence of a hole scavenger. rsc.org

Table 2: Potential Transformations of the Nitrile Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Δ | Carboxylic Acid (-COOH) |

| Basic Hydrolysis | NaOH, H₂O, Δ | Carboxylate Salt (-COO⁻Na⁺) |

| Partial Hydrolysis | H₂O, Acid or Base (controlled) | Amide (-CONH₂) |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) |

Substitutions on the Pyrrolidine Nitrogen

The term "substitutions on the pyrrolidine nitrogen" in the context of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile refers to the synthesis of analogs with substituted pyrrolidine rings, as the nitrogen atom itself is a tertiary amine and part of the stable N-aryl bond. The existence of compounds like 3-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzonitrile confirms that such analogs are synthetically accessible. nih.gov The synthesis of these derivatives often involves building the substituted pyrrolidine ring prior to its attachment to the benzonitrile core or constructing it on a pre-existing aromatic structure. For example, 1,3-dipolar cycloaddition reactions are a common method for constructing substituted pyrrolidine rings. manchester.ac.uk

Alterations of the Chloro Substituent

Beyond the cross-coupling reactions mentioned in section 3.4.1, the chloro substituent can potentially be replaced via other mechanisms, most notably nucleophilic aromatic substitution (SNAF). In a typical SNAF reaction, an aryl halide with strong electron-withdrawing groups positioned ortho or para to the leaving group reacts with a nucleophile. mdpi.com

Structural Analysis and Spectroscopic Characterization Techniques for 3 Chloro 4 Pyrrolidin 1 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: In the proton NMR spectrum of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, distinct signals corresponding to the aromatic and aliphatic protons are observed. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm) due to the electron-withdrawing effects of the nitrile and chloro groups. The protons of the pyrrolidine (B122466) ring resonate in the upfield region, with the methylene (B1212753) groups adjacent to the nitrogen atom showing a characteristic chemical shift.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. chemconnections.org The carbon atom of the nitrile group (C≡N) is typically observed in the δ 115-120 ppm range. The aromatic carbons exhibit signals in the δ 100-150 ppm region, with their specific shifts influenced by the attached substituents (chloro, pyrrolidinyl, and cyano groups). The aliphatic carbons of the pyrrolidine ring appear in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Data for 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.3 - 7.6 | 110 - 140 |

| Pyrrolidine CH₂ (adjacent to N) | 3.3 - 3.6 | ~50 |

| Pyrrolidine CH₂ (beta to N) | 1.9 - 2.2 | ~25 |

| Nitrile C | N/A | 117 - 119 |

| Aromatic C-Cl | N/A | 120 - 125 |

| Aromatic C-N | N/A | ~150 |

| Aromatic C-CN | N/A | ~105 |

Note: The data in this table are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile. The molecular ion peak (M⁺) in the mass spectrum corresponds to the exact molecular weight of the compound. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition. Fragmentation analysis, often aided by techniques like MS/MS, reveals characteristic bond cleavages, providing further structural confirmation. Common fragmentation pathways may include the loss of the cyano group, cleavage of the pyrrolidine ring, or loss of a chlorine atom.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. ijtsrd.comnih.gov

For 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, the key vibrational modes include:

C≡N Stretch: A strong and sharp absorption band in the IR spectrum, typically appearing around 2220-2240 cm⁻¹, is characteristic of the nitrile group. ijtsrd.com

Aromatic C-H Stretch: These vibrations are usually observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the pyrrolidine ring appear in the 2850-2960 cm⁻¹ region.

C-N Stretch: The stretching vibration of the bond between the aromatic ring and the pyrrolidine nitrogen is also identifiable.

C-Cl Stretch: The carbon-chlorine bond shows a characteristic absorption in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene ring provide information about the substitution pattern.

Raman spectroscopy can provide complementary information, particularly for the non-polar C=C bonds in the aromatic ring and the C≡N bond. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-N | Stretch | 1200 - 1350 | Medium |

| C-Cl | Stretch | 600 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile is expected to show absorption bands corresponding to π→π* transitions within the substituted benzene ring. The presence of the pyrrolidinyl group (an auxochrome) and the nitrile and chloro groups (chromophores) influences the position and intensity of these absorption maxima (λmax). The conjugation between the pyrrolidinyl nitrogen's lone pair and the aromatic π-system can lead to a red shift (shift to longer wavelengths) compared to unsubstituted benzonitrile (B105546). nih.gov

X-ray Crystallography for Solid-State Structure Determination

For crystalline samples of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, single-crystal X-ray crystallography offers the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. researchgate.net It can also reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nih.gov This method provides an unambiguous confirmation of the molecular structure and stereochemistry.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are vital for assessing the purity of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, is a powerful tool for determining the purity of the compound. sielc.com A pure sample will ideally show a single sharp peak in the chromatogram. By using a detector such as a UV-Vis spectrophotometer, the retention time and peak area can be used for qualitative and quantitative analysis.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. It is often coupled with a mass spectrometer (GC-MS) to provide both separation and identification of components in a mixture.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value is characteristic of the compound in a given solvent system.

Computational and Theoretical Studies on 3 Chloro 4 Pyrrolidin 1 Yl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, can provide a detailed understanding of its fundamental properties. nih.govanalis.com.my

The optimized molecular geometry reveals the spatial arrangement of atoms, including bond lengths and angles. The pyrrolidine (B122466) ring is not planar and can adopt different puckered conformations. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is primarily localized on the electron-rich pyrrolidinyl-benzene moiety, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is distributed over the benzonitrile (B105546) portion, suggesting it can accept electrons in nucleophilic reactions. mdpi.com

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, the nitrogen of the nitrile group and the pyrrolidine nitrogen are expected to be regions of negative potential, while the hydrogen atoms of the benzene (B151609) ring are areas of positive potential.

Table 1: Calculated Electronic Properties of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 5.2 D |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical DFT calculation results for similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, MD simulations provide insights into its conformational landscape and dynamic behavior in different environments, such as in a solvent or interacting with a biological target. chemrxiv.org

MD simulations can reveal the preferred conformations of the pyrrolidine ring and the rotational freedom around the C-N bond connecting the pyrrolidine to the benzene ring. By simulating the molecule's trajectory over nanoseconds, it is possible to identify the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor, as its shape and flexibility play a significant role in molecular recognition. The simulations can be performed using force fields like AMBER or GROMOS, and the analysis of the trajectory can provide information on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of different parts of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov For a class of compounds including 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, a QSAR model could be developed to predict their activity against a specific biological target, such as an enzyme or receptor. nih.govresearchgate.net

To build a QSAR model, a dataset of molecules with known activities is required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each molecule. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to derive a mathematical equation that correlates these descriptors with the biological activity.

For instance, a hypothetical QSAR model for a series of pyrrolidinylbenzonitrile derivatives might take the form:

pIC₅₀ = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + C

This equation would suggest that higher lipophilicity (logP) and a larger dipole moment contribute positively to the biological activity, while increased molecular weight has a negative impact. Such models are valuable for designing new, more potent compounds by optimizing their structural features. nih.gov

Table 2: Hypothetical QSAR Model Descriptors for a Series of Pyrrolidinylbenzonitrile Derivatives

| Compound | logP | Molecular Weight | Dipole Moment | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |

| Derivative 1 | 2.5 | 220 | 5.0 | 6.5 | 6.4 |

| Derivative 2 | 3.0 | 235 | 5.5 | 7.0 | 7.1 |

| Derivative 3 | 2.8 | 250 | 5.2 | 6.8 | 6.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule, such as 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, to a biological target, typically a protein. nih.govnih.gov

Derivatives of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) have been investigated as inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1). nih.govmanchester.ac.uk A molecular docking study of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile could be performed against such a target. The simulation would place the molecule into the active site of the protein and calculate a docking score, which is an estimate of the binding affinity. The results would also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues of the protein. This information is critical for understanding the mechanism of action and for designing more potent inhibitors. journaljpri.com

Table 3: Hypothetical Molecular Docking Results of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile with a Target Protein

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | TYR512, HIS564, TRP751 |

| Key Interactions | Hydrogen bond with TYR512, Pi-pi stacking with TRP751 |

Note: The data in this table is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction and Validation

Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.govresearchgate.net For 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. chemicalbook.com

The predicted IR spectrum would show characteristic vibrational frequencies for different functional groups. For example, a strong absorption band is expected around 2220-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile group. The C-Cl stretching vibration would likely appear in the 700-800 cm⁻¹ region.

The predicted ¹H and ¹³C NMR spectra provide information about the chemical environment of each atom. The chemical shifts of the protons and carbons in the benzene ring and the pyrrolidine ring can be calculated and compared to experimental spectra to confirm the molecular structure.

Table 4: Predicted Characteristic Vibrational Frequencies and NMR Chemical Shifts for 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile

| Spectroscopic Data | Predicted Value |

| IR: C≡N stretch (cm⁻¹) | ~2235 |

| IR: C-Cl stretch (cm⁻¹) | ~750 |

| ¹H NMR: Aromatic protons (ppm) | 6.8 - 7.5 |

| ¹³C NMR: Nitrile carbon (ppm) | ~118 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical spectroscopic data for similar compounds.

Biological Activity and Mechanistic Investigations of 3 Chloro 4 Pyrrolidin 1 Yl Benzonitrile and Its Derivatives

In Vitro Biological Screening Methodologies

The biological activities of 3-chloro-4-(pyrrolidin-1-yl)benzonitrile and its derivatives are primarily assessed through a variety of in vitro assays. These methodologies are crucial for determining the potency and selectivity of these compounds.

Enzyme inhibition assays are fundamental in characterizing the interaction of 3-chloro-4-(pyrrolidin-1-yl)benzonitrile derivatives with specific enzymes. For instance, derivatives of the closely related 4-(pyrrolidin-3-yl)benzonitrile (B2813882) have been evaluated for their inhibitory activity against Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. nih.govmanchester.ac.uk These assays typically measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). A notable derivative demonstrated a biochemical IC50 value of 57 nM against LSD1. nih.govmanchester.ac.uk

Receptor binding assays are employed to determine the affinity of these compounds for specific receptors. A derivative of 3-chloro-benzonitrile, (S)-3-Chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide, has been identified as a selective kappa opioid receptor (KOR) antagonist. nih.gov Binding affinity is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). For example, a derivative of 4-(pyrrolidin-3-yl)benzonitrile showed a Kd value of 22 nM in biochemical assays. nih.gov

Cell-based assays in non-human cell lines provide insights into the cellular effects of these compounds. For example, 4-(alkylthio)- and 4-(arylthio)-benzonitrile analogs were evaluated in cellular functional assays to assess their activity as androgen receptor antagonists. nih.gov Such assays are critical for understanding how these compounds behave in a more complex biological environment beyond isolated enzymes or receptors.

Identification of Potential Biological Targets and Pathways

Research into 3-chloro-4-(pyrrolidin-1-yl)benzonitrile and its analogs has pointed towards several potential biological targets and pathways.

Lysine Specific Demethylase 1 (LSD1): Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been identified as potent inhibitors of LSD1, suggesting that this epigenetic modifier is a key biological target. nih.govmanchester.ac.uk

Opioid Receptors: The kappa opioid receptor is a target for derivatives containing the 3-chloro-benzonitrile scaffold, indicating a potential role in neurological pathways. nih.gov

Androgen Receptors: Other benzonitrile (B105546) derivatives have shown antagonist activity at the androgen receptor, suggesting a possible application in conditions related to androgen signaling. nih.gov

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Biological Response

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For derivatives of 4-(pyrrolidin-3-yl)benzonitrile targeting LSD1, several structural features have been identified as important for activity. nih.govmanchester.ac.uk The pyrrolidine (B122466) ring and the benzonitrile moiety are key components of the pharmacophore. Modifications to these structures can significantly impact biological activity. For instance, the stereochemistry of the pyrrolidine ring can influence the potency of LSD1 inhibition. manchester.ac.uk

The following table summarizes the impact of structural modifications on the biological activity of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors:

| Compound/Modification | Biochemical IC50 (nM) | Dissociation Constant (Kd) (nM) |

| Lead Compound | 57 | 22 |

| Stereoisomer | >1000 | Not reported |

This table is based on data for 4-(pyrrolidin-3-yl)benzonitrile derivatives.

Investigation of Molecular Mechanisms of Action

The molecular mechanisms of action for these compounds are closely linked to their identified biological targets.

For LSD1 inhibitors, the proposed mechanism involves reversible inhibition of the enzyme. Molecular modeling suggests that the nitrile group of the benzonitrile moiety forms a crucial hydrogen bond with a key amino acid residue (Lys661) in the active site of LSD1. manchester.ac.uk This interaction is thought to be a key determinant of the compound's inhibitory activity.

In the case of the kappa opioid receptor antagonist, the mechanism is receptor antagonism, where the compound binds to the receptor and blocks the action of the endogenous ligand. nih.gov Similarly, the androgen receptor antagonists function by binding to the receptor and preventing its activation by androgens. nih.gov

Ligand-Target Interactions

Research into the derivatives of 4-(pyrrolidin-3-yl)benzonitrile has identified Lysine Specific Demethylase 1 (LSD1) as a key biological target. nih.gov Molecular docking studies and biochemical assays have elucidated the specific interactions between these compounds and the enzyme's active site.

One of the most potent derivatives, compound 21g (a specific 4-(pyrrolidin-3-yl)benzonitrile derivative), has been shown to bind effectively to LSD1. nih.gov The predicted binding mode of this compound involves crucial hydrogen bonding interactions. The nitrile group of the benzonitrile moiety is predicted to form a hydrogen bond with the amino acid residue Lys661 in the active site of LSD1. nih.gov Furthermore, the basic center of the compound is oriented towards two other key acidic residues, Asp555 and Asp556, suggesting that targeting these residues is a valuable strategy for potent inhibition. nih.gov

The interaction between the pyrrolidine ring, a core feature of this class of compounds, and the protein appears to be less defined by close contacts. nih.gov This lack of tight interaction with the core scaffold may contribute to the versatility of this chemical structure in accommodating various substitutions to enhance potency and selectivity. nih.gov

| Compound Moiety | Interacting Residue(s) in LSD1 | Type of Interaction |

|---|---|---|

| Nitrile group | Lys661 | Hydrogen Bond |

| Basic Center | Asp555, Asp556 | Directed electrostatic interaction |

Downstream Signaling Pathways

The inhibition of LSD1 by 4-(pyrrolidin-3-yl)benzonitrile derivatives has been shown to modulate downstream cellular processes, indicating a clear link between target engagement and cellular response. In human THP-1 acute myeloid leukemia cells, treatment with the potent derivative 21g led to an increase in the expression of the cell surface marker CD86. nih.gov

CD86 is a protein found on antigen-presenting cells and is crucial for T-cell activation. An increase in its expression is often associated with cellular differentiation and an immune response. The upregulation of this surrogate cellular biomarker suggests that the inhibition of LSD1 by these compounds can induce differentiation in leukemia cells, which is a desirable therapeutic outcome. nih.gov

| Cell Line | Cellular Marker | Observed Effect |

|---|---|---|

| Human THP-1 acute myeloid leukaemia cells | CD86 | Dose-dependent increase in expression |

In Vivo Efficacy and Mechanism Studies in Non-Human Models

As of the latest available information, detailed in vivo efficacy and mechanism studies in non-human models for 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile or its closely related 4-(pyrrolidin-3-yl)benzonitrile derivatives have not been reported in the reviewed scientific literature. While the in vitro data demonstrates promising activity and a clear mechanism of action at the cellular level, further preclinical studies in animal models are necessary to establish the therapeutic potential of this class of compounds.

Potential Applications and Future Research Directions

3-Chloro-4-(pyrrolidin-1-yl)benzonitrile as a Synthetic Intermediate in Organic Synthesis

The chemical architecture of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile makes it a highly useful intermediate in organic synthesis. The molecule possesses several reactive sites that can be selectively targeted for further chemical transformations. The nitrile group (C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various nitrogen-containing heterocycles. The chloro-substituent on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl or alkyl groups.

Exploration of Novel Medicinal Chemistry Scaffolds Based on the 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile Framework

The pyrrolidine (B122466) ring is a highly valued scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.org Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, which is crucial for specific interactions with biological targets. rsc.org The 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile framework combines this privileged scaffold with a substituted benzonitrile (B105546), a group known to act as a bioisostere for other functional groups and to participate in key binding interactions. nih.gov

A compelling example of the potential of this framework is found in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an epigenetic target implicated in cancer. Researchers have developed a series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives that act as potent and selective reversible inhibitors of LSD1. nih.govhelixchrom.com In these molecules, the nitrile group forms a critical hydrogen bond in the enzyme's active site, and the pyrrolidine ring serves as a central scaffold that can be modified to improve pharmacokinetic properties. nih.gov The most active compounds in this series demonstrated high potency and selectivity over related enzymes and the hERG ion channel, making them valuable tool compounds for further research. nih.govhelixchrom.com The 3-chloro-4-(pyrrolidin-1-yl)benzonitrile structure represents a promising starting point for designing new inhibitors, where the chlorine atom could be used to modulate electronic properties or to explore additional binding pockets within the target protein.

Applications in Materials Science and Organic Electronics

While the direct application of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile in materials science is not yet established, its constituent parts—substituted benzonitriles and pyrrolidine-containing polymers—have shown significant promise in this field.

Substituted benzonitriles are being actively investigated for their use in organic light-emitting diodes (OLEDs). researchgate.net Donor-acceptor molecules based on a benzonitrile core have been designed as emitters that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. rsc.orgbohrium.com These materials can be used in non-doped emitting layers, and their electroluminescent properties can be tuned by altering the substitution pattern on the benzonitrile ring. researchgate.net The electron-withdrawing nature of the nitrile group and the potential for charge transfer interactions make the 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile framework an interesting candidate for the design of new TADF emitters or host materials. rsc.org

On the other hand, polymers incorporating pyrrolidine or its derivatives (pyrrolidones) are being developed for a range of applications. These include stimuli-responsive "smart" hydrogels for drug delivery and tissue engineering, as well as chiral porous polymers for heterogeneous organocatalysis. nih.govrsc.org The pyrrolidone functional group imparts desirable properties such as aqueous solubility and high complexation ability. dur.ac.uk Therefore, 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile could serve as a monomer or a functionalizing agent for polymers, potentially leading to new materials with unique optical, electronic, or catalytic properties.

Development of Advanced Analytical Methods for Detection and Quantification

The development of robust analytical methods is crucial for the study of any new chemical entity in biological or environmental matrices. For 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, a combination of spectroscopic and chromatographic techniques would likely be employed.

Spectroscopic Methods: Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman, can be used for structural characterization. Studies on analogous molecules, such as 3-chloro-4-fluoro benzonitrile, have shown that experimental spectra can be accurately interpreted with the aid of computational methods like Density Functional Theory (DFT). researchgate.net Such analyses help in assigning the characteristic vibrational modes of the molecule, including those associated with the C-Cl, C≡N, and pyrrolidine ring vibrations. researchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of pharmaceutical compounds. For a molecule like 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, reversed-phase HPLC with UV detection would be a primary method. helixchrom.com Given the basic nature of the pyrrolidine nitrogen, Hydrophilic Interaction Chromatography (HILIC) could also be a viable separation strategy, particularly for separating it from more hydrophobic analogs. chromforum.org For highly sensitive and selective detection, especially in complex matrices like plasma or urine, HPLC coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice. nih.govmdpi.com This technique allows for the quantification of the parent compound and its metabolites at very low concentrations. researchgate.netmdpi.com

The table below summarizes potential analytical techniques for the characterization and quantification of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile.

| Analytical Technique | Purpose | Anticipated Application for 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile |

| FT-IR/FT-Raman Spectroscopy | Structural Identification | Characterization of functional groups (C≡N, C-Cl) and overall molecular structure. |

| Nuclear Magnetic Resonance (NMR) | Detailed Structural Elucidation | Determination of the precise connectivity and stereochemistry of the molecule. |

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | Routine analysis, purity checks, and quantification in various samples. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-Sensitivity Quantification | Trace-level detection and quantification in biological fluids; metabolite identification. |

| Density Functional Theory (DFT) Calculations | Theoretical Analysis | Aiding the interpretation of spectroscopic data and predicting molecular properties. |

Future Avenues in Targeted Drug Discovery and Probe Development

The 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile scaffold is well-suited for applications in targeted drug discovery and the development of chemical probes. G protein-coupled receptors (GPCRs) and epigenetic proteins are major target families for drug discovery, and this framework shows potential for engaging both. researchgate.net

As demonstrated by the development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors, this scaffold can be effectively used to target specific enzyme active sites. nih.govhelixchrom.com Future research could focus on modifying the substitution on the benzonitrile ring and the pyrrolidine moiety to target other epigenetic modifiers, such as different histone demethylases or methyltransferases. The nitrile group, in particular, is a key pharmacophore that can act as a hydrogen bond acceptor or a carbonyl bioisostere, making it valuable for interacting with a wide range of protein targets. nih.gov

Furthermore, by attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile scaffold, it could be converted into a chemical probe. Such probes are invaluable tools for studying the localization, expression, and engagement of a target protein within cells, aiding in target validation and understanding the mechanism of action of new drug candidates. The versatility of the scaffold allows for synthetic modifications to incorporate these tags without abolishing the core binding interactions.

Challenges and Opportunities in the Synthesis and Application of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile Analogs

While the 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile framework presents many opportunities, there are also challenges to consider in the synthesis and application of its analogs.

Challenges:

Stereoselective Synthesis: The pyrrolidine ring can contain multiple stereocenters. The stereoselective synthesis of specific isomers can be challenging but is often crucial, as different stereoisomers can have vastly different biological activities and off-target effects. nih.gov Developing efficient and scalable methods to produce enantiomerically pure pyrrolidine derivatives is a significant synthetic hurdle.

Metabolic Stability: The pyrrolidine ring can be susceptible to metabolic oxidation. While this can sometimes be leveraged for prodrug strategies, it often leads to rapid clearance and poor pharmacokinetic profiles. Careful structural modification is needed to block sites of metabolism without losing target affinity.

Limited Solubility: Highly functionalized aromatic compounds can suffer from poor aqueous solubility, which can hinder their development as therapeutic agents. Strategies to improve solubility, such as the introduction of polar groups, must be balanced with the need to maintain cell permeability.

Opportunities:

Scaffold Hopping and Diversity: The framework is an excellent starting point for "scaffold hopping," where the core structure is modified to generate novel intellectual property and to improve properties like selectivity and pharmacokinetics. helixchrom.com The chloro-substituent and the nitrile group provide handles for creating a wide diversity of analogs through established synthetic methodologies.

Targeting New Disease Areas: The proven success of related compounds in oncology (LSD1 inhibitors) opens the door to exploring analogs of 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile for other diseases where epigenetic dysregulation is a factor, such as neurodegenerative disorders and viral infections.

Development of Covalent Inhibitors: The nitrile group, while generally stable, can be activated to participate in covalent bond formation with a target protein. This presents an opportunity to design highly potent and selective irreversible or covalent-reversible inhibitors, which can offer therapeutic advantages for certain targets.

Q & A

Q. What synthetic methodologies are effective for regioselective chlorination in 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile?

Regioselective chlorination can be achieved using directed C–H functionalization. For example, a protocol involving Pd catalysis or hypervalent iodine reagents enables precise substitution at the 3-position of the benzene ring. In one study, 3-Chloro-4-(pyridin-2-yloxy)benzonitrile was synthesized via regioselective chlorination using petroleum ether–EtOAc as the eluant, yielding 51% with confirmed regiochemistry via NMR (δ 8.14 ppm for pyridinyl protons) and HRMS .

Q. How can vibrational spectroscopy and computational methods characterize the molecular structure of this compound?

Density functional theory (DFT) and Hartree-Fock (HF) calculations are used to predict vibrational modes (e.g., C≡N stretching at ~2230 cm) and compare them with experimental FT-IR/Raman spectra. For 3-chloro-4-fluoro benzonitrile, HF/6-31G* basis sets successfully replicated experimental data, suggesting similar approaches apply to pyrrolidine-substituted analogs .

Q. What purification techniques are optimal for isolating 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile?

Column chromatography with non-polar solvents (e.g., petroleum ether/EtOAc gradients) effectively separates byproducts. Post-synthesis, washing with 10% HCl and sodium bicarbonate removes unreacted sulfonyl chlorides or amines, as demonstrated in the synthesis of morpholine-sulfonyl analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrrolidine vs. piperidine substituents) affect biological activity?

Structure-activity relationship (SAR) studies reveal that the pyrrolidine group enhances binding affinity to targets like androgen receptors due to its conformational flexibility. For example, 4-(pyrrolidin-1-yl)benzonitrile derivatives showed higher selectivity as SARMs (selective androgen receptor modulators) compared to piperidine analogs, attributed to reduced steric hindrance .

Q. What computational strategies predict adsorption behavior on catalytic surfaces?

Molecular dynamics (MD) simulations and DFT studies model adsorption on metal surfaces (e.g., Ag, Pd). Benzonitrile derivatives adsorb via the nitrile group, with orientation influenced by substituents. For 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile, surface energy calculations and solvation free energy (using COSMO-RS) guide solvent selection for heterogeneous catalysis .

Q. How can QSAR models optimize derivatives for reduced hepatotoxicity?

Quantitative structure-toxicity relationship (QSTR) models trained on RAD-140 (a SARM containing a benzonitrile core) identify hepatotoxicophores like the 4-cyanophenyl group. Substituent electronegativity (Cl vs. CF) and logP values are critical predictors. Machine learning models (e.g., random forests) prioritize derivatives with lower ClogP (<3.5) and reduced electrophilicity .

Methodological Considerations

Q. Table 1: Key Spectral Data for Structural Validation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| NMR | δ 3.35–3.75 ppm (pyrrolidine/morpholine protons), δ 7.70–8.15 ppm (aromatic) | |

| HRMS | [M + H]: 231.0321 (CHClNO) | |

| FT-IR | C≡N stretch: ~2230 cm; C-Cl stretch: ~750 cm |

Q. Table 2: Synthetic Yields Under Varied Conditions

| Reagent System | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)/PhI(OAc) | DCM | 51 | >95 | |

| Diisobutylaluminium Hydride | Petroleum ether | 82 | 98 |

Critical Analysis of Contradictory Evidence

- Regioselectivity in Chlorination : reports 51% yield for Pd-catalyzed chlorination, while other methods (e.g., radical chlorination) may offer higher yields but poorer selectivity. Researchers must balance efficiency and precision based on target applications.

- Biological Activity : While pyrrolidine derivatives show promise as SARMs highlights hepatotoxicity risks in structurally similar compounds. Dose-dependent cytotoxicity assays are recommended during preclinical optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.